molecular formula C17H18ClN3O B2886192 N-[(2-chloro-6-{methyl[(pyridin-3-yl)methyl]amino}phenyl)methyl]prop-2-enamide CAS No. 2094324-09-9

N-[(2-chloro-6-{methyl[(pyridin-3-yl)methyl]amino}phenyl)methyl]prop-2-enamide

Cat. No.: B2886192
CAS No.: 2094324-09-9
M. Wt: 315.8
InChI Key: IZJWSUQJJGEXNW-UHFFFAOYSA-N
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Description

N-[(2-chloro-6-{methyl[(pyridin-3-yl)methyl]amino}phenyl)methyl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a chloro-substituted phenyl group, and a prop-2-enamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-6-{methyl[(pyridin-3-yl)methyl]amino}phenyl)methyl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The synthesis begins with the preparation of a pyridine derivative through a nucleophilic substitution reaction.

    Chlorination: The pyridine derivative is then chlorinated to introduce the chloro group at the desired position.

    Amidation: The chlorinated pyridine derivative undergoes amidation with an appropriate amine to form the intermediate compound.

    Coupling Reaction: The intermediate is then coupled with a prop-2-enamide moiety under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-6-{methyl[(pyridin-3-yl)methyl]amino}phenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-chloro-6-{methyl[(pyridin-3-yl)methyl]amino}phenyl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chloro-6-{methyl[(pyridin-3-yl)methyl]amino}phenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chloro-6-{methyl[(pyridin-2-yl)methyl]amino}phenyl)methyl]prop-2-enamide
  • N-[(2-chloro-6-{methyl[(pyridin-4-yl)methyl]amino}phenyl)methyl]prop-2-enamide

Uniqueness

N-[(2-chloro-6-{methyl[(pyridin-3-yl)methyl]amino}phenyl)methyl]prop-2-enamide is unique due to its specific substitution pattern and the presence of both a pyridine ring and a prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[2-chloro-6-[methyl(pyridin-3-ylmethyl)amino]phenyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c1-3-17(22)20-11-14-15(18)7-4-8-16(14)21(2)12-13-6-5-9-19-10-13/h3-10H,1,11-12H2,2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJWSUQJJGEXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=CC=C1)C2=C(C(=CC=C2)Cl)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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